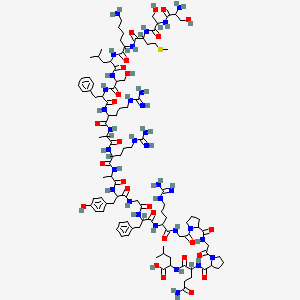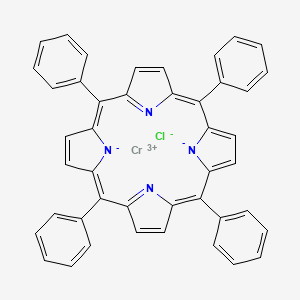
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride is a coordination complex that features a central chromium ion coordinated to a tetraphenylporphyrin ligand and a chloride ion. This compound is part of the larger family of metalloporphyrins, which are known for their diverse applications in catalysis, materials science, and medicine. The tetraphenylporphyrin ligand is a synthetic analog of naturally occurring porphyrins, which are essential components in biological systems such as hemoglobin and chlorophyll .
准备方法
The synthesis of Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride typically involves the reaction of chromium salts with 5,10,15,20-tetraphenylporphyrin under specific conditions. One common method is to react chromium(III) chloride with 5,10,15,20-tetraphenylporphyrin in a suitable solvent such as toluene or chloroform. The reaction is often carried out under reflux conditions to ensure complete coordination of the chromium ion to the porphyrin ligand .
The use of high-purity starting materials and controlled reaction environments can improve yield and purity .
化学反应分析
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The compound can also participate in ligand exchange reactions, where the chloride ion is replaced by other anions or neutral ligands .
Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield chromium(IV) or chromium(V) species, while reduction reactions typically produce chromium(II) complexes .
科学研究应用
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride has a wide range of scientific research applications. In chemistry, it is used as a catalyst for various organic reactions, including oxidation and polymerization processes. In biology and medicine, the compound is studied for its potential as a photosensitizer in photodynamic therapy, a treatment method for cancer that involves the use of light-activated compounds to destroy cancer cells .
In industry, this compound is explored for its use in the development of sensors and electronic devices. Its unique photophysical properties make it suitable for applications in solar energy conversion and optoelectronics .
作用机制
The mechanism of action of Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride involves the interaction of the central chromium ion with various molecular targets. The chromium ion can undergo redox reactions, facilitating electron transfer processes that are crucial in catalytic and photochemical applications. The tetraphenylporphyrin ligand provides a stable framework that enhances the compound’s photophysical properties, allowing it to absorb and emit light efficiently .
Molecular targets and pathways involved in the compound’s action include electron transport chains in biological systems and catalytic cycles in chemical reactions. The compound’s ability to generate reactive oxygen species under light irradiation is particularly important in photodynamic therapy .
相似化合物的比较
Chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride can be compared with other metalloporphyrins such as iron(III) tetraphenylporphyrin chloride and manganese(III) tetraphenylporphyrin chloride. These compounds share similar structural features but differ in their central metal ions, which impart unique chemical and physical properties .
For example, iron(III) tetraphenylporphyrin chloride is known for its catalytic activity in oxidation reactions, while manganese(III) tetraphenylporphyrin chloride is studied for its magnetic properties and potential use in magnetic resonance imaging (MRI) contrast agents . The unique combination of chromium and tetraphenylporphyrin in this compound provides distinct advantages in photophysical applications and redox chemistry .
Similar compounds include:
- Iron(III) tetraphenylporphyrin chloride
- Manganese(III) tetraphenylporphyrin chloride
- Cobalt(II) tetraphenylporphyrin chloride
These comparisons highlight the versatility and potential of this compound in various scientific and industrial applications.
属性
分子式 |
C44H28ClCrN4 |
|---|---|
分子量 |
700.2 g/mol |
IUPAC 名称 |
chromium(3+);5,10,15,20-tetraphenylporphyrin-22,24-diide;chloride |
InChI |
InChI=1S/C44H28N4.ClH.Cr/c1-5-13-29(14-6-1)41-33-21-23-35(45-33)42(30-15-7-2-8-16-30)37-25-27-39(47-37)44(32-19-11-4-12-20-32)40-28-26-38(48-40)43(31-17-9-3-10-18-31)36-24-22-34(41)46-36;;/h1-28H;1H;/q-2;;+3/p-1 |
InChI 键 |
DJXCXCGPVDGHEU-UHFFFAOYSA-M |
规范 SMILES |
C1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C([N-]5)C(=C6C=CC2=N6)C7=CC=CC=C7)C8=CC=CC=C8)C=C4)C9=CC=CC=C9)[N-]3.[Cl-].[Cr+3] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2,17-Dimethyl-5,15-dioxahexacyclo[9.8.0.02,8.04,6.012,17.014,16]nonadecan-16-yl) acetate](/img/structure/B13397496.png)
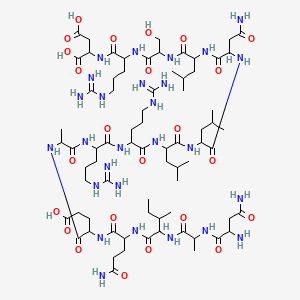
![1-(2-amino-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-3-yl)-4-(fluoromethyl)pyrrolidin-2-one](/img/structure/B13397507.png)
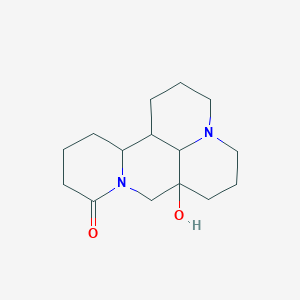
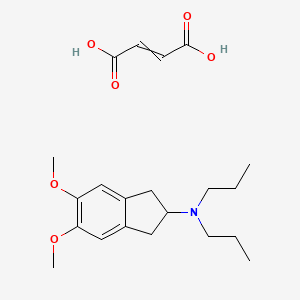
![benzyl N-[(1S)-4-carbamimidamido-1-[(4-methyl-2-oxo-2H-chromen-7-yl)carbamoyl]butyl]carbamate hydrochloride](/img/structure/B13397533.png)
![(Z)-1-(2,4-Dichlorophenyl)-2-(1H-imidazol-1-yl)ethanone O-[(2,4-Dichlorophenyl)methyl]oxime Mononitrate](/img/structure/B13397537.png)
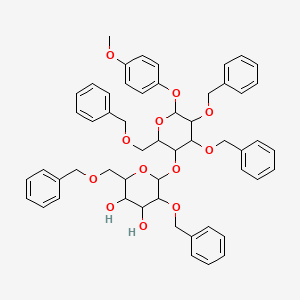

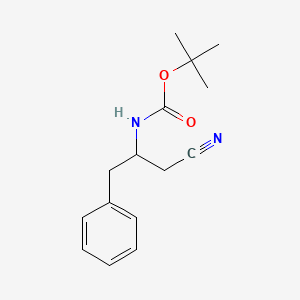
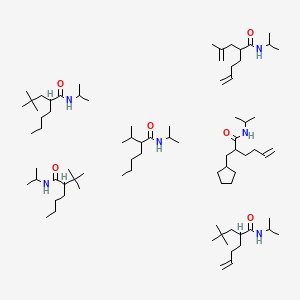
![Cyclopentane;diphenyl-[2-(4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl)cyclopentyl]phosphane;iron](/img/structure/B13397556.png)
![[2,15,17-Trihydroxy-11-methoxy-3,7,12,14,16,18,22-heptamethyl-26-[(4-methylpiperazin-1-yl)iminomethyl]-6,23,27,29-tetraoxo-8,30-dioxa-24-azatetracyclo[23.3.1.14,7.05,28]triaconta-1(28),2,4,9,19,21,25-heptaen-13-yl] acetate](/img/structure/B13397558.png)
